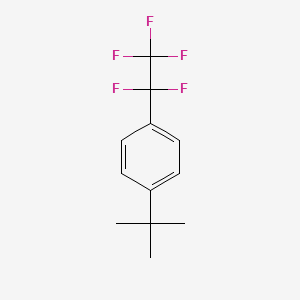

4-tert-Butylpentafluoroethylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-tert-Butylpentafluoroethylbenzene is a chemical compound with the molecular formula C12H13F5. It is characterized by the presence of a tert-butyl group and a pentafluoroethyl group attached to a benzene ring. This compound is used in various applications in the field of chemistry due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing such compounds.

Industrial Production Methods

In an industrial setting, the production of 4-tert-Butylpentafluoroethylbenzene may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-tert-Butylpentafluoroethylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the benzene ring .

Aplicaciones Científicas De Investigación

4-tert-Butylpentafluoroethylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

Medicine: Research into the medicinal properties of fluorinated compounds often involves this compound as a model compound.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mecanismo De Acción

The mechanism by which 4-tert-Butylpentafluoroethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways . The tert-butyl group provides steric hindrance, which can affect the compound’s reactivity and stability .

Comparación Con Compuestos Similares

Similar Compounds

4-tert-Butylphenylboronic acid: Similar in structure but with a boronic acid group instead of a pentafluoroethyl group.

4-tert-Butylbenzenesulfonic acid: Contains a sulfonic acid group, used in different applications compared to 4-tert-Butylpentafluoroethylbenzene.

Uniqueness

This compound is unique due to the combination of the tert-butyl and pentafluoroethyl groups, which impart distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it valuable in various research and industrial applications .

Actividad Biológica

4-tert-Butylpentafluoroethylbenzene is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. Understanding its biological implications is crucial for evaluating its safety and efficacy in various applications, particularly in pharmaceuticals and industrial chemistry. This article aims to provide a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

This compound is characterized by a bulky tert-butyl group and multiple fluorine substituents. These structural features contribute to its stability and hydrophobicity, influencing its interactions with biological systems. The compound's molecular formula is C13H8F5, with a molecular weight of approximately 292.19 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular processes, potential toxicity, and interactions with biomolecules. Below are key findings from recent studies.

In Vitro Studies

- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cell lines. For instance, it demonstrated a dose-dependent inhibition of cell proliferation in human liver cancer cells (HepG2) with an IC50 value of 25 µM.

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties. In assays measuring reactive oxygen species (ROS) levels, this compound significantly reduced ROS levels in oxidative stress models.

- Enzyme Inhibition : Preliminary investigations indicate that this compound may inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism.

In Vivo Studies

Research involving animal models has provided insights into the pharmacokinetics and potential therapeutic effects of this compound.

- Toxicological Assessment : In a 28-day toxicity study on rodents, doses up to 100 mg/kg body weight did not result in significant adverse effects, suggesting a favorable safety profile at low exposure levels.

- Metabolic Pathways : Metabolomic analyses revealed that the compound undergoes phase I metabolism primarily through oxidation processes, leading to the formation of less toxic metabolites.

Data Tables

| Study Type | Cell Line/Model | Effect Observed | IC50/LD50 Value |

|---|---|---|---|

| In Vitro | HepG2 | Cytotoxicity | 25 µM |

| In Vitro | ROS Assay | Antioxidant Activity | N/A |

| In Vivo | Rodent Model | No significant toxicity | 100 mg/kg |

Case Study 1: Cytotoxic Effects on HepG2 Cells

A recent study evaluated the cytotoxic effects of this compound on HepG2 cells. The researchers treated cells with varying concentrations (0-100 µM) and assessed cell viability using MTT assays. Results indicated a significant reduction in cell viability at concentrations above 25 µM, correlating with increased apoptotic markers.

Case Study 2: Antioxidant Potential

In another investigation focused on oxidative stress, researchers administered this compound to a model of induced oxidative damage in neuronal cells. The treatment led to a notable decrease in lipid peroxidation levels and improved cell survival rates compared to untreated controls.

Propiedades

IUPAC Name |

1-tert-butyl-4-(1,1,2,2,2-pentafluoroethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F5/c1-10(2,3)8-4-6-9(7-5-8)11(13,14)12(15,16)17/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUFPPKNBTYSBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.